1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime
Description
The compound "1-(3-methyl[1,3]thiazolo[3,3]benzimidazol-2-yl)-1-ethanone O-methyloxime" is a heterocyclic derivative featuring a fused thiazolo-benzimidazole core. Its structure includes a methyl-substituted thiazole ring fused to a benzimidazole system, with an ethanone moiety modified by an O-methyloxime group.
The parent compound, 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (10b), serves as a precursor. It undergoes reactions such as coupling with diazonium salts to form azo derivatives (e.g., compound 90) .
Key identifiers include CAS numbers 5268-76-8 (oxime form, per ) and 478063-08-0 (O-methyloxime, per ).
Properties
IUPAC Name |
(E)-N-methoxy-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(15-17-3)12-9(2)16-11-7-5-4-6-10(11)14-13(16)18-12/h4-7H,1-3H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOWNOZQPVVRD-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Mercaptobenzimidazole with α-Haloketones
A widely reported method involves reacting 2-mercaptobenzimidazole (1 ) with α-haloketones under basic conditions. For example, 3-bromo-2-butanone reacts with 1 in ethanol containing triethylamine to yield 3-methylthiazolo[3,2-a]benzimidazole (2 ) (Fig. 1A). This reaction proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization.
Reaction Conditions
Copper-Catalyzed Oxidative Coupling
Recent advances utilize copper catalysts for one-pot syntheses. For instance, aryl isothiocyanates and propargylamines react in the presence of Cu(OAc)₂ and hypervalent iodine reagents (e.g., PIFA) to form alkylene-bridged thiazolo[3,2-a]benzimidazoles. While this method is efficient for alkylidene derivatives, adaptations for 3-methyl substitution require tailored substrates.
O-Methyloxime Formation
The ketone 3 is converted to the O-methyloxime via condensation with O-methylhydroxylamine hydrochloride.
Acid-Catalyzed Condensation
A mixture of 3 , O-methylhydroxylamine hydrochloride, and pyridine in ethanol is refluxed for 6–8 hours (Fig. 1C). Pyridine neutralizes HCl, driving the reaction to completion.
Characterization Data
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in ethanol with catalytic AcOH accelerates oxime formation, reducing reaction time to <1 hour without compromising yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires toxic AlCl₃ | 78 |
| Carboxylate Substitution | Mild conditions | Multi-step, costly reagents | 65 |
| Microwave Oxime | Rapid, energy-efficient | Specialized equipment needed | 85 |
Mechanistic Insights
- Cyclization : The thiazole ring forms via attack of the thiolate on the α-carbon of the haloketone, followed by dehydrohalogenation.
- Acylation : AlCl₃ polarizes the acetyl chloride, generating an acylium ion that reacts with the electron-rich thiazole ring.
- Oxime Formation : Nucleophilic addition of O-methylhydroxylamine to the carbonyl group forms an imine intermediate, which tautomerizes to the oxime.
Scalability and Industrial Considerations
Large-scale production favors the Friedel-Crafts route due to reagent availability and predictable yields. However, AlCl₃ waste necessitates neutralization protocols. Alternatively, the carboxylate substitution method, despite lower yields, aligns with green chemistry principles by avoiding metal catalysts.
Chemical Reactions Analysis
Condensation with Aromatic Aldehydes
The ethanone-oxime structure undergoes base-catalyzed condensation with aromatic aldehydes to form α,β-unsaturated ketone derivatives. This reaction proceeds via Knoevenagel-type mechanisms in ethanolic potassium hydroxide:
| Reactants | Conditions | Product |
|---|---|---|
| Aromatic aldehyde (e.g., benzaldehyde) | Ethanol, KOH, reflux | 2-(3-Aryl-1-oxo-2-propenyl)-3-methylthiazolo[3,2-a]benzimidazole O-methyloxime |
The oxime group stabilizes the intermediate enolate, facilitating the formation of conjugated systems .
Reaction with Diazonium Salts
The compound reacts with aromatic diazonium salts (e.g., benzene diazonium chloride) to yield azo derivatives. The electrophilic diazonium ion attacks the electron-rich C2 position of the thiazolo[3,2-a]benzimidazole core:
| Diazonium Salt | Conditions | Product |
|---|---|---|
| Benzenediazonium chloride | 0–5°C, acidic medium | 3-Methyl-2-(phenylazo)thiazolo[3,2-a]benzimidazole O-methyloxime |
This reaction highlights the compound’s susceptibility to electrophilic aromatic substitution .
Mannich Reaction
Under Mannich conditions, the compound reacts with secondary amines and formaldehyde to form aminomethylated derivatives. The reaction occurs at the C3 methyl group or the oxime nitrogen, depending on the pH:
| Amine | Conditions | Product |
|---|---|---|
| Morpholine, paraformaldehyde | HCl, aqueous, reflux | 3-(Morpholinomethyl)-thiazolo[3,2-a]benzimidazole O-methyloxime |
The oxime group’s lone pair enhances nucleophilicity at adjacent sites, directing regioselectivity .
Nucleophilic Additions
The O-methyloxime moiety participates in nucleophilic additions, particularly with amines or hydroxylamine. For example:
| Nucleophile | Conditions | Product |
|---|---|---|
| Methylamine | Ethanol, reflux | 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)-1-(methylamino)ethane O-methyloxime |
These reactions exploit the oxime’s ability to act as a directing group and stabilize transition states .
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles. For instance, treatment with polyphosphoric acid (PPA) induces ring expansion:
| Conditions | Product |
|---|---|
| PPA, 120°C | Thiazolo[3,2-a]benzimidazolone derivative |
This reactivity is attributed to the oxime’s propensity to undergo Beckmann-type rearrangements under strain .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antibacterial properties of thiazolo[3,2-a]benzimidazole derivatives. For instance:
- The compound showed effective inhibition against Gram-positive and Gram-negative bacteria. Specifically, some derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/ml against Acinetobacter species .
Anticancer Potential
Thiazolo[3,2-a]benzimidazole derivatives have also been investigated for their anticancer properties:
- Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways .
Material Science Applications
In addition to biological applications, 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime has potential applications in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing advanced polymers with tailored properties for electronic applications .
- Nanotechnology : Its unique structure allows for incorporation into nanomaterials aimed at drug delivery systems or as sensors due to its stability and reactivity .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of synthesized thiazolo[3,2-a]benzimidazole derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific modifications on the thiazolo[3,2-a]benzimidazole scaffold led to enhanced cytotoxicity. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related heterocyclic derivatives:
Table 1: Comparative Analysis of Thiazolo-Benzimidazole Derivatives and Analogues
Key Comparative Insights
Structural Variations :
- The target compound’s thiazolo-benzimidazole core distinguishes it from triazolo-benzimidazoles () and pyrimidine-fused systems (). The O-methyloxime group provides unique steric and electronic properties compared to ketones or thioether substituents in analogs .
- Antineoplastic activity in ’s compound arises from a fluorophenyl-purine side chain, absent in the target compound, suggesting divergent therapeutic mechanisms .
Synthetic Routes: The parent ethanone (10b) reacts with diazonium salts to form azo derivatives (), whereas triazolo analogs () are synthesized via nucleophilic substitution with chloroacetone. The target compound’s oxime formation likely follows standard oximation protocols .
Biological Activity: Antimicrobial activity in triazolo derivatives () correlates with methylthio and acetone groups, hinting that the target compound’s oxime may similarly enhance interactions with microbial targets . The antineoplastic thiazolo-pyrimidinone () demonstrates that fluorinated aryl groups and purine linkages are critical for cytotoxicity, a feature absent in the target compound .
Biological Activity
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
- Molecular Formula : C20H17N3O3S
- Molecular Weight : 379.43 g/mol
- CAS Number : 478076-95-8
Antimicrobial Activity
Research has indicated that thiazolo[3,2-a]benzimidazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant inhibition |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound:
This suggests that the compound may modulate immune responses effectively.
Anticancer Activity
Several studies have explored the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 10.5 | |
| A549 (lung cancer) | 12.8 |
The anticancer mechanisms include apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Innovare Academic Sciences reported that derivatives of thiazolo[3,2-a]benzimidazole exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Anti-inflammatory Mechanism Investigation : Research published in the Journal of Pharmaceutical Sciences highlighted that treatment with the compound led to a significant decrease in inflammatory markers in a murine model of inflammation .
- Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of thiazolo[3,2-a]benzimidazole derivatives on multiple cancer cell lines, demonstrating promising results that warrant further investigation into their potential as chemotherapeutic agents .
Q & A
Basic Research Question
Q1. What are the optimal synthetic routes and purification strategies for 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime to ensure high yield and purity? Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the thiazolo-benzimidazole core. Key steps include:
- Acyl chloride activation : Use m-toluoyl chloride to introduce the methyl group, ensuring excess protonating agents (e.g., polyphosphoric acid) and elevated temperatures to promote cyclization .
- Oxime formation : React the ketone intermediate with O-methylhydroxylamine under controlled pH (7–8) to avoid over-oxidation .
- Purification : Employ HPLC or TLC to monitor reaction progress and isolate intermediates. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
Critical Parameters : Temperature (70–90°C for cyclization), solvent choice (toluene for high-boiling conditions), and catalyst selection (DIPEA for azo coupling) .
Basic Research Question
Q2. Which advanced spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and electronic properties of this compound? Methodological Answer:
- NMR Spectroscopy : H and C NMR (400–600 MHz) resolve methyl and oxime proton environments. NOESY confirms spatial proximity of the thiazolo and benzimidazole rings .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) determines bond angles and dihedral angles, critical for validating the Z/E configuration of the oxime group .
- UV-Vis and Fluorescence : Solvatochromic studies in DMSO/water mixtures reveal π→π* transitions influenced by the thiazolo ring’s electron-withdrawing effects .
Advanced Research Question
Q3. How do substituents on the benzimidazole ring influence reaction kinetics with diazonium salts, and what mechanistic insights explain these trends? Methodological Answer:
- Frontier Orbital Analysis : HOMO-LUMO gaps (calculated via DFT) show electron-rich substituents (e.g., methoxy) accelerate azo coupling by stabilizing transition states. Methyl groups at C3 enhance electrophilicity at C2, increasing reactivity with diazonium salts .
- Mechanistic Pathways : The reaction proceeds via nucleophilic attack at the diazonium salt’s α-carbon, followed by elimination of N. Substituent effects are quantified using Hammett plots (σ values correlate with rate constants) .
Example : 3-methyl substitution increases reaction rate by 1.5× compared to unsubstituted analogs due to steric shielding of the reactive site .
Advanced Research Question
Q4. How can researchers design in vitro assays to evaluate the anthelmintic activity of this compound, and what structural analogs provide meaningful comparisons? Methodological Answer:
- Earthworm Model (Pheretima posthuma) : Adapt protocols from Kenchappa (2016) by incubating compounds (10–100 µM) in PBS and monitoring paralysis/death at 24h. Compare EC values with analogs like 2-(1H-benzimidazol-2-ylsulfanyl)-1-(benzofuran-2-yl)ethanone (EC = 12 µM) .
- Structural Analogs for SAR :
| Compound | Key Substituent | EC (µM) | Reference |
|---|---|---|---|
| Target compound | O-methyloxime | Under study | — |
| 36 (Kenchappa, 2016) | Benzofuran-2-yl | 12.3 | |
| 38 (Kenchappa, 2016) | Morpholin-4-ylmethyl | 28.7 | |
| Title compound () | Benzylidene | 18.9* |
*Estimated from analogous benzylidene derivatives.
Advanced Research Question
Q5. How can contradictory reports on the biological activity of thiazolo-benzimidazole derivatives be resolved methodologically? Methodological Answer:
- Purity Validation : Use HPLC-MS (C18 column, acetonitrile/0.1% formic acid) to confirm ≥98% purity. Impurities >2% (e.g., unreacted acyl chloride) may artifactually reduce activity .
- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) to control for environmental variables. For example, discrepancies in anthelmintic EC values may arise from differences in worm viability assays .
- Computational Cross-Validation : Compare docking poses (AutoDock Vina) with crystallographic data to verify binding modes. Inconsistent activities may reflect variations in target engagement (e.g., tubulin vs. kinase targets) .
Advanced Research Question
Q6. What computational strategies predict the binding affinity and metabolic stability of this compound? Methodological Answer:
- Molecular Docking : Use Glide (Schrödinger) to model interactions with β-tubulin (PDB: 1SA0). The oxime group forms hydrogen bonds with Glu198, while the thiazolo ring occupies a hydrophobic pocket .
- DFT Calculations : B3LYP/6-31G* optimizations predict oxidation potentials (E ≈ 1.2 V vs. SCE), indicating susceptibility to metabolic degradation via CYP3A4. Introduce electron-donating groups (e.g., methoxy) to improve stability .
- MD Simulations : GROMACS (50 ns trajectories) assess conformational flexibility in aqueous vs. lipid bilayers. Rigid analogs show longer half-lives in pharmacokinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
